Pyroxasulfone metabolite 3

Descripción

BenchChem offers high-quality Pyroxasulfone metabolite 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyroxasulfone metabolite 3 including the price, delivery time, and more detailed information at info@benchchem.com.

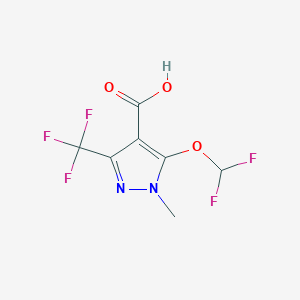

Structure

3D Structure

Propiedades

IUPAC Name |

5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDLFRMVZXUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009434 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379794-41-8 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to Pyroxasulfone and the Significance of Metabolite M-3

An In-depth Technical Guide to Pyroxasulfone Metabolite M-3: Chemical Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of Pyroxasulfone metabolite M-3, a significant degradation product of the pre-emergence herbicide Pyroxasulfone. Intended for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the chemical identity, formation, toxicological profile, and analytical methodologies pertinent to this compound.

Pyroxasulfone is a potent, pre-emergence herbicide belonging to the pyrazole class of selective herbicides.[1] It is widely used to control annual grasses and broadleaf weeds in various crops, including corn, soybeans, and wheat.[2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which disrupts cell division and growth in susceptible plants.[1][3]

The environmental fate and toxicological impact of a pesticide are not solely determined by the parent compound. Its metabolites, formed through biotic and abiotic degradation processes in plants, animals, and the environment, can exhibit their own unique chemical properties and biological activities. Pyroxasulfone metabolite M-3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid, is a key metabolite that regulatory agencies consider in human health and environmental risk assessments.[1][4][5] Understanding the structure, properties, and analytical detection of M-3 is therefore crucial for a complete evaluation of Pyroxasulfone's safety profile.

Chemical Identity and Physicochemical Properties

The chemical structure of Pyroxasulfone metabolite M-3 is characterized by a central pyrazole ring with four key functional groups: a difluoromethoxy group at the 5-position, a methyl group on the nitrogen at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position.[6] The presence of the carboxylic acid group, a result of the metabolic oxidation of the parent compound, significantly influences the metabolite's physicochemical properties, particularly its polarity and water solubility.

| Property | Value | Source |

| IUPAC Name | 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid | [4][6] |

| CAS Number | 1379794-41-8 | [6] |

| Molecular Formula | C7H5F5N2O3 | [6] |

| Molecular Weight | 260.12 g/mol | [6] |

| SMILES | CN1C(=C(C(=O)O)C(=N1)C(F)(F)F)OC(F)F | [6] |

| InChI | InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) | [6] |

Metabolic Formation of Pyroxasulfone Metabolite M-3

Pyroxasulfone metabolite M-3 is formed in both plants and animals through the metabolic breakdown of the parent herbicide.[6] The primary metabolic pathway involves the cleavage of the methyl sulfone bridge of the Pyroxasulfone molecule.[1][3] This initial cleavage results in two main fragments. The pyrazole-containing fragment then undergoes further oxidation to form the carboxylic acid group, yielding metabolite M-3.[1][6][7] In livestock, a similar pathway is observed, where cleavage of the rings is followed by oxidation to produce M-3.[1][7]

The formation of M-3 represents a significant detoxification step, as the resulting carboxylic acid is generally more water-soluble and more readily excreted by organisms.

Caption: Metabolic pathway of Pyroxasulfone to Metabolite M-3.

Toxicological Profile

Regulatory bodies have evaluated the toxicity of Pyroxasulfone and its major metabolites. Studies on Pyroxasulfone metabolite M-3 have indicated low acute toxicity. For instance, in acute oral toxicity studies in rats, the LD50 for M-3 was found to be greater than 2000 mg/kg.[4] After short-term oral dosing, no treatment-related adverse effects were observed up to the limit dose in rats, suggesting that M-3 is not more toxic than the parent compound, Pyroxasulfone. Despite its low acute toxicity, M-3 is considered a residue of concern in dietary risk assessments due to its potential for accumulation in crops and water sources.[4][5]

Environmental Fate and Implications

The environmental persistence and mobility of pesticide metabolites are critical factors in assessing their potential ecological impact. Pyroxasulfone and its metabolites, including M-3, can be mobile and persistent in terrestrial and aquatic environments.[4] Studies have shown that the elimination rate of M-3 in soil is generally lower than that of the parent compound.[8] The degradation of M-3 is influenced by soil properties, with faster degradation observed in soils with lower pH and lower organic matter content.[8]

Both M-1 and M-3, another major metabolite, can accumulate in soil as the parent compound degrades.[8] Furthermore, research indicates that Pyroxasulfone and its metabolites M-1 and M-3 can inhibit the activity of various soil enzymes, with the metabolites showing a stronger inhibitory effect than the parent compound.[8] This highlights the importance of including major metabolites in the overall ecological risk assessment of a pesticide. Due to their persistence and mobility, M-1 and M-3 are included in human health drinking water risk assessments.[5]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Pyroxasulfone and its metabolites are essential for regulatory monitoring and research. The standard analytical method for this purpose is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC/MS/MS).[1][6]

Experimental Protocol: Analysis of Pyroxasulfone and Metabolites in Grain Samples

This protocol is a generalized representation based on established methodologies.[9]

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize a representative sample of the grain matrix (e.g., maize, soybean, wheat).

-

Extraction: Extract a known weight of the homogenized sample (e.g., 5 g) with an appropriate solvent mixture. A common choice is acetonitrile with a small percentage of formic acid (e.g., 2% v/v) to ensure the acidic nature of M-3 is accounted for.

-

Centrifugation: Centrifuge the mixture to separate the solid matrix from the liquid extract.

2. Extract Purification (Clean-up):

-

Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through a clean-up column to remove interfering matrix components. A combination of sorbents like C18 and graphitized carbon black (GCB) can be effective.

-

Evaporation and Reconstitution: The purified extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent mixture suitable for LC/MS/MS analysis (e.g., a mixture of acetonitrile and water).[10]

3. UPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a suitable column, such as a BEH-C18 column, to separate Pyroxasulfone and its metabolites.

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive detection and quantification of the target analytes.

-

Quantification: Quantify the analytes using a matrix-matched external standard calibration curve to compensate for any matrix effects.

The validated limit of quantitation (LOQ) for this method is typically around 0.01 mg/kg for each analyte in various crop commodities.[1][4]

Caption: General workflow for the analysis of Pyroxasulfone metabolite M-3.

Conclusion

Pyroxasulfone metabolite M-3 is a critical component in the comprehensive assessment of the herbicide Pyroxasulfone. Its formation through metabolic processes in plants and animals, its chemical properties that favor environmental mobility, and its consideration as a residue of concern by regulatory agencies underscore the necessity for its continued study. The availability of robust analytical methods like LC/MS/MS allows for precise monitoring of its presence in various matrices, ensuring a thorough understanding of its environmental fate and potential for human exposure. This guide provides a foundational understanding for researchers and professionals working to ensure the safe and responsible use of agricultural chemicals.

References

-

Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and - Regulations.gov . (2018-02-28). Retrieved from [Link]

-

Pyroxasulfone resistance in Lolium rigidum is metabolism-based - PubMed . (2018). Pesticide Biochemistry and Physiology, 148, 119-126. Retrieved from [Link]

-

Schematic representation of proposed route of pyroxasulfone metabolism... - ResearchGate . Retrieved from [Link]

-

Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C - Regulations.gov . (2017-02-01). Retrieved from [Link]

-

Pyroxasulfone | New Active Ingredient Review - Minnesota Department of Agriculture . Retrieved from [Link]

-

Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE - Australian Pesticides and Veterinary Medicines Authority . Retrieved from [Link]

-

Pyroxasulfone resistance in Lolium rigidum conferred by enhanced metabolic capacity . (2017-03-13). bioRxiv. Retrieved from [Link]

-

Pyroxasulfone ILV Water - US EPA . Retrieved from [Link]

-

Pyroxasulfone & Degradates - EPA . Retrieved from [Link]

-

Pyroxasulfone - Wikipedia . Retrieved from [Link]

-

Proposed Registration Decision PRD2012-20 - Health Canada . (2012-08-03). Retrieved from [Link]

-

Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils - Zhejiang Agricultural Sciences . Retrieved from [Link]

-

pyroxasulfone data sheet - Compendium of Pesticide Common Names . Retrieved from [Link]

-

Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS - Journal of Pesticide Science . Retrieved from [Link]

-

Dissipation and Leaching of Pyroxasulfone and S-Metolachlor | Request PDF . (2025-08-09). ResearchGate. Retrieved from [Link]

-

Pyroxasulfone | C12H14F5N3O4S | CID 11556910 - PubChem - NIH . Retrieved from [Link]

-

Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE - Australian Pesticides and Veterinary Medicines Authority . Retrieved from [Link]

-

Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment - PubMed . (2025-04-28). Retrieved from [Link]

-

Confidential, Internal, and Deliberative Material - Regulations.gov . (2017-02-01). Retrieved from [Link]

-

isolation and characterization of photo- catalytically degraded products of pyroxasulfone using myriad analytical techniques - EM International - Journals . Retrieved from [Link]

-

Food Safety Commission of Japan Risk Assessment Report Pyroxasulfone . Retrieved from [Link]

-

Preparation method of pyroxasulfone and intermediate thereof - Eureka | Patsnap . Retrieved from [Link]

- WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents.

-

PROCESS AND INTERMEDIATES FOR THE PREPARATION OF PYROXASULFONE, FENOXASULFONE AND VARIOUS SULFONE ANALOGS OF 5,5-DIMETHYL-4H-1,2 - EPO . (2023-05-10). Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Pyroxasulfone - Wikipedia [en.wikipedia.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. Pyroxasulfone metabolite 3 (1379794-41-8) for sale [vulcanchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils [zjnyxb.cn]

- 9. apvma.gov.au [apvma.gov.au]

- 10. epa.gov [epa.gov]

formation of Pyroxasulfone metabolite 3 in soil

An In-Depth Technical Guide to the Formation of Pyroxasulfone Metabolite M3 in Soil

Introduction

Pyroxasulfone is a selective, pre-emergence herbicide widely utilized for the control of grass and broadleaf weeds in various crops, including corn and soybeans.[1][2] As a member of the isoxazoline class of chemicals, its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, placing it in the Herbicide Resistance Action Committee (HRAC) Group K3 (or WSSA Group 15).[3][4] While effective, the environmental fate of pyroxasulfone is a critical area of study for researchers and environmental regulators. Understanding the degradation pathways and the formation of its metabolites is paramount for a comprehensive ecological risk assessment.

The dissipation of pyroxasulfone in the soil environment is not a simple decay process but a complex biotransformation that yields several key metabolites. Among these, metabolite M3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, is a major degradation product.[1][3] The formation, persistence, and potential mobility of M3 are of significant interest, as metabolites can exhibit their own toxicological and environmental profiles. This guide provides a detailed technical overview of the formation of pyroxasulfone metabolite M3 in soil, synthesizing current knowledge on its biochemical genesis, influencing environmental factors, and the analytical methodologies required for its robust quantification.

Section 1: The Biochemical Genesis of Metabolite M3

The transformation of pyroxasulfone into metabolite M3 is primarily a microbially-mediated process.[1][5] Studies comparing sterile and non-sterile soil conditions have demonstrated that dissipation is drastically slower in the absence of a viable microbial community, highlighting the central role of soil microorganisms in its degradation.[5] The pathway from the parent compound to M3 involves distinct biochemical steps, primarily cleavage and oxidation.

The metabolic journey begins with the cleavage of the methyl sulfone bridge that links the pyrazole and isoxazoline rings of the pyroxasulfone molecule.[3] This initial step is crucial as it breaks the parent compound into its two primary constituent moieties. Following this cleavage, the pyrazole fragment undergoes further transformation. The key reaction in the formation of M3 is the oxidation of the side chain on this pyrazole ring, converting it into a carboxylic acid group. This oxidation step is a common metabolic process carried out by soil microorganisms to increase the polarity of xenobiotic compounds, often as a prelude to further degradation. The resulting molecule is the stable and persistent metabolite M3.[3]

Section 2: Key Factors Influencing M3 Formation and Persistence

The rate and extent of M3 formation are not uniform across all soil environments. A confluence of biotic and abiotic factors dictates the kinetics of pyroxasulfone degradation and the subsequent accumulation and persistence of its metabolites.

Biotic Factors: The Soil Microbiome The primary driver for pyroxasulfone degradation is the soil microbial community.[5] The diversity and metabolic capacity of this community are crucial. Research has shown that various soil bacteria and fungi are capable of biodegrading pyroxasulfone. For instance, species such as Bacillus thuringiensis and Fusarium fujikuroi have demonstrated a high capacity for breaking down the parent herbicide.[6] The presence and abundance of such microorganisms with the necessary enzymatic machinery (e.g., oxidoreductases) directly influence the rate at which pyroxasulfone is cleaved and M3 is formed.

Abiotic Factors: Soil Physicochemical Properties and Environment The soil matrix and prevailing environmental conditions create a complex interplay that modulates microbial activity and the chemical behavior of pyroxasulfone and M3.

-

Soil Texture and Organic Matter: Pyroxasulfone dissipation is generally slower in soils with higher clay and organic matter content.[5] This is attributed to increased adsorption of the parent molecule to soil colloids, which can reduce its bioavailability to microorganisms.[7]

-

Soil pH: Soil pH can influence both microbial activity and the chemical state of the herbicide. For pyroxasulfone, bioactivity has been observed to be lower in soils with a lower pH.[8] Conversely, the degradation of metabolite M3 appears to be more favorable in acidic soils with low organic matter content.[9]

-

Temperature: Like most biological processes, the microbial degradation of pyroxasulfone is temperature-dependent. Increased temperatures generally lead to faster dissipation rates.[5]

-

Soil Moisture: Water content is a critical factor. Faster dissipation has been observed under submerged (anaerobic) conditions compared to field capacity (aerobic) conditions, indicating that different microbial pathways may be active under varying moisture levels.[5]

| Influencing Factor | Effect on Pyroxasulfone Dissipation | Effect on M3 Formation/Degradation | Causality |

| Microbial Population | Increases with higher microbial activity | Formation is dependent on microbial action | Primary route of degradation is microbial biotransformation.[5] |

| Organic Matter | Decreases with higher organic matter | May reduce bioavailability for formation | Increased adsorption to soil colloids reduces availability for microbial attack.[5][7] |

| Soil pH | Reduced bioactivity at lower pH | M3 degradation is favored in lower pH soils | Affects surface charges of soil colloids and microbial enzymatic activity.[8][9] |

| Temperature | Increases with higher temperature | Formation rate likely increases with temperature | Enhances microbial metabolism and reaction kinetics.[5] |

| Soil Moisture | Faster under submerged conditions | Pathway may shift under anaerobic vs. aerobic conditions | Affects the composition and activity of the microbial community.[5] |

Section 3: Experimental Protocol for M3 Analysis in Soil

The accurate quantification of pyroxasulfone and its metabolite M3 in soil matrices requires a robust and validated analytical method. The standard approach involves solvent extraction, sample cleanup, and analysis by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC/MS/MS).[10][11]

Part A: Sample Extraction and Cleanup This protocol is a synthesized methodology based on established regulatory and laboratory methods.[10][11]

-

Sample Preparation: Weigh 50 g of homogenized soil into a 500 mL flask.

-

Initial Extraction: Add 100 mL of a 1:1 (v/v) acetone:water solution. This solvent system is effective for extracting both the moderately polar parent compound and the more polar M3 metabolite.

-

Mechanical Shaking: Place the flask on a mechanical shaker for 30 minutes to ensure thorough mixing and extraction of the analytes from the soil matrix.

-

Sonication & Centrifugation: Sonicate the solution for 15 minutes to further disrupt soil aggregates and enhance extraction efficiency. Centrifuge the resulting slurry to separate the supernatant from soil particles.

-

Analyte Separation (Liquid-Liquid Extraction):

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction with ethyl acetate to partition the parent pyroxasulfone into the organic phase.

-

Collect the aqueous phase, which contains the M3 metabolite.

-

Acidify the aqueous phase (e.g., with HCl) to protonate the carboxylic acid group of M3, making it less polar.

-

Perform a second liquid-liquid extraction on the acidified aqueous phase, again using a suitable organic solvent, to isolate the M3 metabolite.

-

-

Concentration and Cleanup:

-

Combine the extracts containing pyroxasulfone and M3.

-

Reduce the solvent volume using a rotary evaporator.

-

The concentrated extract can be further purified using Solid Phase Extraction (SPE) with cartridges like DSC-NH2 or ENVI-CARB to remove interfering matrix components.[10]

-

-

Final Reconstitution: Evaporate the final cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., acetonitrile/water) for HPLC/MS/MS analysis.

Part B: Instrumental Analysis (HPLC/MS/MS) The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer, which provides excellent sensitivity and selectivity.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 150 x 2.0 mm, 5µm) is typically used.[10]

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization) is employed to separate the analytes.

-

Detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for pyroxasulfone and M3 to ensure unambiguous identification and quantification.

-

Quantification: Analyte concentration is determined by comparing the peak area response of the sample to a calibration curve generated from certified analytical standards.[10]

Section 4: Trustworthiness and Self-Validation in M3 Quantification

For the analytical data to be considered reliable and trustworthy, the entire methodology must be rigorously validated. This ensures that the protocol is a self-validating system, capable of producing accurate and reproducible results. Key validation parameters, as stipulated in guidelines like EPA OPPTS 860.1340, must be assessed.[10]

-

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For soil analysis of pyroxasulfone and its metabolites, LOQs are often in the low parts-per-billion (ppb) range, for example, 0.002 mg/kg.[11]

-

Accuracy (Recovery): The accuracy of the method is determined by analyzing control soil samples fortified with known concentrations of pyroxasulfone and M3 (spiked samples). The percentage of the added analyte that is measured is the recovery. Acceptable recovery is typically within the 70-120% range.[11]

-

Precision (Repeatability): This is assessed by the relative standard deviation (RSD) of replicate measurements of fortified samples. An RSD of ≤20% is generally considered acceptable.[11]

-

Linearity: A calibration curve is generated using a series of analytical standards of known concentrations. The method's response should be linear over the expected concentration range of the samples.

-

Specificity: The method must be able to unequivocally differentiate and quantify the analytes from other components in the soil matrix. This is confirmed by analyzing matrix blanks (untreated control soil), which should show no significant interfering peaks at the retention times of the target analytes.[10]

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Limit of Quantitation (LOQ) | 0.002 mg/kg (ppb) | Defines the lower boundary of reliable measurement.[11] |

| Accuracy (Recovery) | 70 - 120% | Ensures the extraction process is efficient and measurements are not biased.[11] |

| Precision (RSD) | ≤ 20% | Confirms the reproducibility of the method.[11] |

| Linearity (R²) | > 0.99 | Establishes a reliable relationship between instrument response and concentration. |

| Specificity | No interference >30% of LOQ in blanks | Guarantees that the signal being measured is solely from the target analyte.[11] |

Conclusion

The formation of metabolite M3 is a key step in the environmental fate of the herbicide pyroxasulfone. Its genesis is a microbially driven process involving the cleavage and subsequent oxidation of the parent molecule. The rate of this transformation and the persistence of M3 are intricately linked to a host of soil-specific properties and environmental conditions, including microbial community composition, organic matter content, pH, and temperature. The ecological risks associated with pyroxasulfone cannot be fully assessed without considering the accumulation and behavior of its major metabolites like M3.[9] Therefore, the use of robust, validated analytical methods, such as the HPLC/MS/MS protocol detailed herein, is essential for accurately monitoring its presence in the soil and ensuring a comprehensive understanding of its environmental impact.

References

-

Request PDF. (2025). Dissipation and Leaching of Pyroxasulfone and S-Metolachlor. ResearchGate. Available from: [Link]

-

Minnesota Department of Agriculture. (n.d.). Pyroxasulfone | New Active Ingredient Review. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone & Degradates. Available from: [Link]

-

U.S. Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. Available from: [Link]

-

Zhejiang Agricultural Sciences. (n.d.). Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Available from: [Link]

-

Health Canada. (2016). Pyroxasulfone. Canada.ca. Available from: [Link]

-

U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Regulations.gov. Available from: [Link]

-

PubMed. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Available from: [Link]

-

PubMed. (2018). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. Available from: [Link]

-

Semantic Scholar. (n.d.). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Available from: [Link]

-

Kanat, G. (2018). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. Cellular and Molecular Biology. Available from: [Link]

-

ResearchGate. (n.d.). Pyroxasulfone dose-response curves in prairie soils determined by the.... Available from: [Link]

-

Kanat, G. (2019). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. ResearchGate. Available from: [Link]

-

Wu, W., et al. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Bayer CropScience is NATA recognised for the conduct of residue studies on crop test systems under the OECD principles of GLP (Facility No.: 14902). Available from: [Link]

-

Yamaji, Y., et al. (2016). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Journal of Pesticide Science. Available from: [Link]

-

Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Pesticide Biochemistry and Physiology. Available from: [Link]

-

Gharda Chemicals Ltd. (n.d.). Method Of Analysis for Pyroxasulfone Content. Available from: [Link]

-

ResearchGate. (n.d.). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Available from: [Link]

-

PubMed. (2016). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Available from: [Link]

-

Szmigielski, A. M., et al. (2012). Effect of Soil pH on Pyroxasulfone Bioactivity in Soil. University of Saskatchewan HARVEST. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone ILV Water. Available from: [Link]

Sources

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. harvest.usask.ca [harvest.usask.ca]

- 9. Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils [zjnyxb.cn]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

metabolic pathway of pyroxasulfone to M-3 in corn

An In-depth Technical Guide to the Metabolic Pathway of Pyroxasulfone to M-3 in Corn

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the metabolic fate of the herbicide pyroxasulfone in corn (Zea mays), with a specific focus on the biotransformation pathway leading to the formation of the key metabolite M-3. As a pre-emergence herbicide, pyroxasulfone's efficacy and crop selectivity are intrinsically linked to the plant's ability to metabolize the active compound into non-phytotoxic derivatives.[1][2] This document is intended for researchers and scientists in the fields of agrochemistry, plant biochemistry, and drug development, offering insights into the enzymatic processes, experimental validation, and analytical methodologies underpinning our understanding of this critical detoxification pathway.

Introduction: Pyroxasulfone and the Basis of its Selectivity in Corn

Pyroxasulfone is a potent, soil-applied herbicide that controls a wide spectrum of annual grasses and broadleaf weeds.[2] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a process vital for the early development of weed seedlings.[1][3] The selectivity observed in tolerant crops like corn is not due to target-site insensitivity but rather to the rapid and efficient metabolic detoxification of the parent herbicide.[4] Corn possesses robust enzymatic systems that rapidly transform pyroxasulfone into various metabolites, effectively neutralizing its herbicidal activity. Among these, M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid) is a significant pyrazole-ring containing metabolite, and understanding its formation is crucial for assessing residue profiles and the mechanisms of crop tolerance.[3][5]

The Core Metabolic Transformation: From Pyroxasulfone to M-3

The metabolic journey from pyroxasulfone to M-3 in corn is a multi-step process initiated by the cleavage of the parent molecule, followed by subsequent enzymatic modifications. The pathway is primarily a detoxification mechanism, converting the lipophilic parent compound into more polar, water-soluble, and generally non-toxic substances.

Initial Cleavage: The Role of Glutathione S-Transferases (GSTs)

The primary and rate-limiting step in the detoxification of pyroxasulfone in corn is the cleavage of the methylenesulfonyl linkage.[3][6] This reaction is catalyzed by Glutathione S-Transferases (GSTs), a superfamily of enzymes central to the detoxification of xenobiotics in plants.[7][8][9]

The process begins with the nucleophilic attack by the thiol group of glutathione (GSH) on the isoxazoline ring of pyroxasulfone. This conjugation event is transient and leads to the cleavage of the bond between the sulfone group and the isoxazoline ring.[3][6] This initial step is critical as it breaks down the herbicidally active parent structure, yielding two primary fragments: the pyrazole moiety and a glutathione-conjugated isoxazoline derivative. The pyrazole-containing fragment is the direct precursor to the M-3 metabolite.

Oxidation to M-3: The Action of Cytochrome P450 Monooxygenases

Following the initial cleavage, the pyrazole-containing intermediate undergoes oxidation to form the carboxylic acid, M-3.[3] This oxidative step is predominantly catalyzed by Cytochrome P450 monooxygenases (P450s), another major family of enzymes involved in Phase I metabolism of herbicides in corn.[10][11][12]

P450s introduce an oxygen atom into the substrate, in this case, oxidizing the methylsulfonyl group of the pyrazole fragment. This leads to the formation of M-1 ((5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid) and subsequently, through further oxidation and cleavage, to the carboxylic acid M-3.[3] The conversion of the sulfone to a carboxylic acid significantly increases the polarity of the molecule, facilitating its further conjugation or sequestration within the plant cell.

The overall pathway illustrates a classic plant detoxification strategy: an initial cleavage and conjugation reaction (Phase II, mediated by GSTs) followed by oxidative modification (Phase I, mediated by P450s) of the resulting fragment.

Visualization of the Metabolic Pathway

The following diagram illustrates the key transformations in the metabolic conversion of pyroxasulfone to the M-3 metabolite in corn.

Caption: Metabolic conversion of pyroxasulfone to M-3 in corn.

Key Metabolites of Pyroxasulfone in Corn

While this guide focuses on M-3, it is important to recognize other significant metabolites that are concurrently formed.

| Metabolite ID | Chemical Name | Role in Pathway |

| Pyroxasulfone | 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-4,5-dihydro-5,5-dimethylisoxazole | Parent Herbicide |

| M-1 | (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid | Oxidative intermediate from the pyrazole moiety |

| M-3 | 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | Key terminal metabolite of the pyrazole moiety |

| M-25 | Desmethyl M-1 | Demethylation product of M-1 |

| M-28 | 3-[1-carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino]-3-oxopropanoic acid | Malonic acid conjugate from the isoxazoline ring |

Source of metabolite information.[3]

Experimental Protocols for Pathway Elucidation

The determination of this metabolic pathway relies on a combination of in vivo plant studies and in vitro enzymatic assays. The protocols described below represent a self-validating system, where findings from whole-plant studies are confirmed through isolated enzyme activity.

In Vivo Plant Metabolism Study

This protocol is designed to track the fate of pyroxasulfone in corn seedlings.

Objective: To identify and quantify pyroxasulfone and its metabolites in corn tissues over time.

Methodology:

-

Radiolabeling: Synthesize pyroxasulfone with a radioactive isotope, typically ¹⁴C, at a stable position within the pyrazole ring.

-

Plant Treatment: Grow corn seedlings to the 2-3 leaf stage under controlled greenhouse conditions. Apply the ¹⁴C-pyroxasulfone solution to the soil surface to simulate pre-emergence application.

-

Time-Course Harvest: Harvest whole plants (separating roots and shoots) at various time points (e.g., 6, 24, 48, 96 hours) post-treatment.

-

Extraction: Homogenize the plant tissues and extract metabolites using a solvent system such as acetonitrile/water.[13]

-

Analysis and Quantification:

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound and its metabolites.

-

Identify the chemical structures of the isolated radioactive peaks using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

-

Quantify the amount of each metabolite based on its radioactivity, expressed as a percentage of the total applied radioactivity.

-

In Vitro Cytochrome P450 Enzyme Assay

This assay confirms the role of P450s in the oxidation of the pyrazole intermediate.

Objective: To demonstrate the P450-mediated conversion of pyroxasulfone intermediates to M-3.

Methodology:

-

Microsome Isolation: Isolate microsomes (which contain P450 enzymes) from the shoots of etiolated corn seedlings, as this tissue has high P450 activity.[10]

-

Assay Reaction:

-

Incubate the isolated microsomes with the suspected pyrazole intermediate (precursor to M-3).

-

The reaction buffer must contain NADPH as a necessary cofactor for P450 activity.

-

Include a control reaction without NADPH to confirm enzyme dependency.

-

-

Inhibition Studies: To further confirm P450 involvement, run parallel assays including known P450 inhibitors (e.g., malathion, terbufos-sulfone).[15] A significant reduction in M-3 formation in the presence of the inhibitor provides strong evidence for P450 catalysis.

-

Product Analysis: Stop the reaction and analyze the mixture by LC-MS/MS to detect and quantify the formation of the M-3 metabolite.

Caption: Workflow for an in vitro P450 enzyme assay.

Analytical Data & Instrumentation

The identification and quantification of pyroxasulfone and its metabolites heavily rely on advanced analytical techniques. LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[13][14]

| Parameter | Typical Value/Setting | Rationale |

| Chromatography Column | C18 Reverse-Phase (e.g., BEH-C18)[13] | Provides good separation of the parent compound and its more polar metabolites. |

| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid[13] | Ensures efficient elution and ionization of the analytes. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Optimal for ionizing these specific chemical structures. |

| Mass Spectrometry | Triple Quadrupole (QqQ) | Allows for highly selective Multiple Reaction Monitoring (MRM) for quantification. |

| Limit of Quantitation (LOQ) | 0.01 mg/kg (ppm) in plant commodities[3][13] | Sufficiently sensitive for regulatory and research purposes. |

Conclusion: A Well-Orchestrated Detoxification System

The is a prime example of the sophisticated enzymatic machinery plants employ to tolerate xenobiotics. The coordinated action of Glutathione S-Transferases and Cytochrome P450s ensures the rapid cleavage and oxidative degradation of the active herbicide into benign products. This efficient detoxification is the biochemical foundation for pyroxasulfone's selective use in corn cultivation. A thorough understanding of this pathway, validated through rigorous experimental and analytical approaches, is fundamental for developing new herbicides, managing weed resistance, and ensuring crop safety.

References

-

U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

-

Wang, Q., et al. (2024). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Chinese Journal of Pesticide Science. [Link]

-

Herbish India. (n.d.). Method Of Analysis for Pyroxasulfone Content. [Link]

-

U.S. Environmental Protection Agency. (2008). Pyroxasulfone ILV Water. [Link]

-

Minnesota Department of Agriculture. (2013). Pyroxasulfone | New Active Ingredient Review. [Link]

-

U.S. Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. [Link]

-

Barrett, M. (1995). Metabolism of herbicides by cytochrome P450 in corn. Drug Metabolism and Drug Interactions. [Link]

-

Pataky, J. K., et al. (2008). Genetic Basis for Varied Levels of Injury to Sweet Corn Hybrids from Three Cytochrome P450-metabolized Herbicides. Journal of the American Society for Horticultural Science. [Link]

-

Pataky, J. K., et al. (2008). Genetic Basis for Varied Levels of Injury to Sweet Corn Hybrids from Three Cytochrome P450-metabolized Herbicides. ASHS Journals. [Link]

-

Wikipedia. (n.d.). Pyroxasulfone. [Link]

-

Tanetani, Y., et al. (2013). Schematic representation of proposed route of pyroxasulfone metabolism.... ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2011). Confidential, Internal, and Deliberative Material. Regulations.gov. [Link]

-

Szmigielski, A. M., et al. (2017). Relationship of soil properties to pyroxasulfone bioactivity in a range of prairie soils. Taylor & Francis Online. [Link]

-

University of Hertfordshire. (n.d.). Pyroxasulfone (Ref: KIH-485). AERU. [Link]

-

Kreuz, K., et al. (1996). Insecticide and Insecticide Metabolite Interactions with Cytochrome P450 Mediated Activities in Maize. PubMed. [Link]

-

Dale, R. P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. PubMed. [Link]

-

Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. ResearchGate. [Link]

-

Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. PubMed. [Link]

-

Vanhaelen, N. (2018). The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors. PubMed. [Link]

-

Jasieniuk, M., et al. (2023). Evaluation of Pyroxasulfone Crop Safety and Weed Control for California Tree Nut Orchards. ASHS Journals. [Link]

-

Bayer CropScience. (2009). Analytical Method for the Determination of KIH-485 and the Metabolites M1 and M3 in Soil by LC MS/MS. U.S. Environmental Protection Agency. [Link]

-

Cummins, I., et al. (2013). The role of glutathione transferases in herbicide metabolism. ResearchGate. [Link]

-

Strom, S. A., et al. (2020). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. Weed Science. [Link]

-

Riechers, D. E., et al. (2010). Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. Outlooks on Pest Management. [Link]

Sources

- 1. pomais.com [pomais.com]

- 2. Pyroxasulfone - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutathione<i> S</i>-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds [ouci.dntb.gov.ua]

- 10. Metabolism of herbicides by cytochrome P450 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hort [journals.ashs.org]

- 12. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS [nyxxb.cn]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Insecticide and Insecticide Metabolite Interactions with Cytochrome P450 Mediated Activities in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyroxasulfone degradation and metabolite M-3 formation in wheat

An In-Depth Technical Guide to Pyroxasulfone Degradation and Metabolite M-3 Formation in Wheat (Triticum aestivum L.)

Executive Summary

Pyroxasulfone is a highly effective pre-emergence herbicide widely used in wheat cultivation for the control of annual grasses and broadleaf weeds. Its selectivity in wheat is not based on target-site resistance but on the crop's intrinsic ability to rapidly metabolize the active compound into non-phytotoxic substances. This technical guide provides a detailed examination of the metabolic pathways governing pyroxasulfone degradation in wheat, with a specific focus on the formation of the major pyrazole-ring metabolite, M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid). Understanding this metabolic fate is critical for researchers and regulatory scientists, as M-3 is a key analyte in residue monitoring and dietary risk assessments. This document elucidates the biochemical reactions, key enzyme families, and the analytical methodologies required for the precise quantification of pyroxasulfone and its metabolites in wheat matrices.

Introduction to Pyroxasulfone

Chemical Identity and Properties

Pyroxasulfone is a selective herbicide belonging to the isoxazole chemical class.[1] It was developed through a collaboration between K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd.[1] As a soil-applied, pre-emergence herbicide, its efficacy is dependent on absorption through the roots and emerging shoots of germinating weeds.[2]

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Pyroxasulfone's herbicidal activity stems from its potent inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[3] Classified by the Herbicide Resistance Action Committee (HRAC) into Group K3 (WSSA Group 15), it specifically targets VLCFA elongase enzymes.[1][3] These enzymes are crucial for the elongation of fatty acid chains, which are essential precursors for vital lipids and components of cell membranes.[2] By disrupting this pathway, pyroxasulfone severely inhibits the shoot and root growth of susceptible weed seedlings, preventing their emergence and establishment.[2][3]

Agricultural Significance in Wheat Production

Pyroxasulfone provides excellent control of many problematic annual weeds in wheat fields, including herbicide-resistant biotypes of species like Italian ryegrass (Lolium multiflorum).[3] Its long residual activity ensures weed control throughout the critical early stages of wheat development.[3] The selectivity and effectiveness of pyroxasulfone rely on the wheat plant's ability to rapidly detoxify the herbicide, a process that is central to this guide.

The Basis of Pyroxasulfone Selectivity in Wheat

Overview of Herbicide Metabolism in Plants

Plants have evolved sophisticated multi-phase detoxification systems to metabolize xenobiotics, including herbicides. This process generally occurs in three phases:

-

Phase I: Modification of the parent compound through oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 monooxygenases (P450s). This step typically introduces a reactive functional group.

-

Phase II: Conjugation of the modified compound with an endogenous, hydrophilic molecule such as glutathione or glucose. This reaction, often mediated by Glutathione S-transferases (GSTs), dramatically increases water solubility and reduces phytotoxicity.[4]

-

Phase III: Sequestration or compartmentalization of the conjugated metabolite into vacuoles or the cell wall, effectively removing it from metabolically active regions of the cell.[4]

The Critical Role of Metabolic Detoxification in Wheat Tolerance

The tolerance of wheat to pyroxasulfone is a classic example of metabolic selectivity. Wheat plants can absorb the herbicide without significant injury because they possess robust enzymatic systems that rapidly degrade it.[5][6] Studies comparing tolerant wheat varieties to sensitive ones have demonstrated significantly shorter degradation half-lives of pyroxasulfone in the tolerant cultivars, directly linking faster metabolism to enhanced safety.[5] The differential rate of metabolism between wheat and susceptible weeds is the primary factor determining the herbicide's selectivity.[7]

Key Enzyme Families Involved: GSTs and P450s

Two primary enzyme superfamilies are responsible for the detoxification of pyroxasulfone in wheat:

-

Glutathione S-Transferases (GSTs): These enzymes are paramount in the initial and most critical step of pyroxasulfone detoxification.[6][8] They catalyze the conjugation of glutathione (GSH) to the pyroxasulfone molecule, which leads to the cleavage of the molecule and initiates the degradation cascade.[9][10] Safener compounds, sometimes used in conjunction with herbicides, can enhance wheat tolerance by inducing the expression of these vital GSTs.[10]

-

Cytochrome P450 Monooxygenases (P450s): While GSTs handle the initial cleavage, P450s are involved in subsequent Phase I modifications, such as oxidation and demethylation, of the resulting fragments.[5] The coordinated action of GSTs and P450s ensures the complete and efficient detoxification of the herbicide.[5]

The Metabolic Degradation Pathway of Pyroxasulfone in Wheat

The degradation of pyroxasulfone in wheat is a bifurcated process that begins with a single, crucial cleavage event.

The Primary Cleavage Event: Breaking the Methylenesulfonyl Bridge

The central step in pyroxasulfone metabolism is the glutathione-mediated cleavage of the methylenesulfonyl linkage that connects the pyrazole ring and the isoxazoline ring.[9][11] This reaction effectively breaks the parent herbicide into two distinct moieties, each of which enters a separate degradation pathway.

Fate of the Isoxazoline Moiety: Glutathione Conjugation Pathway

The isoxazoline portion of the molecule, following its cleavage from the pyrazole ring, is conjugated with glutathione. This initial conjugate is further processed, leading to the formation of a cysteine conjugate (M-26) and its subsequent deaminated form (M-29).[6][9] These metabolites represent the detoxification and elimination pathway for the isoxazoline fragment.

Focus: Fate of the Pyrazole Moiety and the Formation of Metabolite M-3

The pyrazole moiety, liberated during the initial cleavage, undergoes a series of oxidative transformations to yield several key metabolites, including the regulatory-significant M-3.

The formation of metabolite M-3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid , occurs via cleavage and subsequent oxidation at the pyrazolylmethyl-sulfone linkage.[12] This process transforms the side chain on the 4-position of the pyrazole ring into a carboxylic acid group, a common metabolic step that increases the polarity and water solubility of the molecule, facilitating its further processing or sequestration.[12]

Alongside M-3, other significant metabolites are formed from the pyrazole fragment. Cleavage at the sulfur-isoxazoline bond can yield a sulfinic acid metabolite (M-7), which is then oxidized to form M-1 ((5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid). Further demethylation of M-1 can produce M-25 . Together, M-1, M-3, and M-25 are considered the primary residues of concern derived from the pyrazole ring.[11]

Visualizing the Pathway

The following diagram illustrates the metabolic fate of pyroxasulfone in wheat, highlighting the central cleavage event and the subsequent pathways leading to the formation of M-3 and other key metabolites.

Caption: Proposed metabolic pathway of pyroxasulfone in wheat.

Quantitative Analysis of Pyroxasulfone and Metabolite M-3

Principle of Analysis: UPLC-MS/MS

The definitive analytical technique for the simultaneous quantification of pyroxasulfone and its metabolites in complex matrices like wheat grain and straw is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[13] This method offers exceptional sensitivity, selectivity, and accuracy. The UPLC separates the target analytes from matrix interferences, while the MS/MS detector provides unambiguous identification and quantification based on specific precursor-to-product ion transitions for each compound.

Detailed Experimental Protocol: Residue Analysis in Wheat Matrices

The following protocol is a representative workflow for the analysis of pyroxasulfone, M-1, M-3, M-25, and M-28 residues.

4.2.1. Sample Preparation and Homogenization

-

Obtain representative samples of wheat grain and straw.

-

Grind samples to a fine, homogenous powder using a laboratory mill (e.g., Wiley mill). For straw, cryogenic milling with dry ice may be necessary to achieve a consistent powder.

-

Store homogenized samples at ≤ -20°C prior to extraction to ensure analyte stability.

4.2.2. Extraction (Modified QuEChERS Approach)

-

Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1-2% formic acid. The acid aids in the extraction of acidic metabolites like M-3.

-

Add internal standards if used.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 2 minutes to prevent clumping and ensure proper partitioning.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

4.2.3. Extract Cleanup (Dispersive SPE)

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

-

The tube should contain a mixture of d-SPE sorbents, typically 50 mg C18 and 50 mg graphitized carbon black (GCB) or PSA, plus 150 mg anhydrous MgSO₄. C18 removes nonpolar interferences, while GCB/PSA removes pigments and sterols.

-

Vortex for 1 minute.

-

Centrifuge at ≥ 10,000 rpm for 5 minutes.

-

Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

4.2.4. UPLC-MS/MS Instrumental Conditions

-

Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is standard.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient runs from 5-10% B to 95-100% B over 5-10 minutes to elute all analytes.

-

Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to achieve the best sensitivity for all analytes. M-3, as a carboxylic acid, often ionizes well in negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-product ion transitions should be monitored for each analyte for confirmation and quantification.

4.2.5. Quantification and Validation

-

Quantification: Use a matrix-matched external standard calibration curve to compensate for matrix effects (ion suppression or enhancement).

-

Limit of Quantification (LOQ): The method should be validated to a typical LOQ of 0.01 or 0.02 mg/kg for each analyte in both grain and straw.[11][13]

-

Recoveries: Validation should demonstrate average recoveries between 70-120% with a relative standard deviation (RSD) of ≤ 20%.

Workflow Visualization

Caption: General workflow for pyroxasulfone residue analysis in wheat.

Summary of Typical Residue Findings

Field trial data provide crucial insights into the terminal residues of pyroxasulfone and its metabolites in wheat at harvest.

| Analyte | Wheat Grain Residue (mg/kg) | Wheat Straw Residue (mg/kg) | Reference |

| Pyroxasulfone (Parent) | < 0.02 | < 0.02 - 0.04 | [13] |

| Metabolite M-1 | < 0.02 | 0.034 - 0.40 | [13] |

| Metabolite M-3 | < 0.02 (Major in rotational wheat) | up to 0.36 | [13] |

| Metabolite M-25 | < 0.02 | up to 0.16 | |

| Note: Values are typical findings and can vary based on application rate, timing, and environmental conditions. The LOQ is generally 0.02 mg/kg. |

These data consistently show that due to rapid metabolism, the parent pyroxasulfone and its metabolites are typically below the limit of quantification in wheat grain at harvest.[13] However, metabolites, particularly M-1 and M-3, can be detected in wheat straw, underscoring the importance of their inclusion in analytical methods.[13]

Factors Influencing Pyroxasulfone Degradation

The rate and extent of pyroxasulfone metabolism in wheat are not constant and can be influenced by several interconnected factors.

-

Genetic Factors: Significant variability exists among wheat cultivars in their ability to tolerate pyroxasulfone.[5] This is directly linked to differences in the expression levels of key metabolic genes, particularly those encoding for GST and P450 enzymes.[5]

-

Environmental Factors: Conditions that stress the wheat plant, such as cold temperatures or waterlogged soils, can slow its metabolic rate.[14] This can reduce the speed of pyroxasulfone detoxification, potentially leading to crop injury under adverse conditions. Conversely, optimal growing conditions support robust metabolic activity. Microbial degradation is also a major route of dissipation in the soil.[15][16]

-

Agronomic Practices: The presence of heavy crop residue on the soil surface can intercept a portion of the applied herbicide, potentially reducing its bioavailability for both weed control and crop uptake.[17][18] However, rainfall after application is crucial to wash the herbicide from the residue into the soil.[17]

Regulatory Significance and Conclusion

M-3 as a Key Residue for Dietary Risk Assessment

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have identified pyroxasulfone and its metabolites M-1, M-3, and M-25 as the residues of concern in wheat commodities for tolerance enforcement and risk assessment.[11] The formation of M-3 as a stable pyrazole-derived carboxylic acid makes it a critical endpoint for evaluating the metabolic fate of pyroxasulfone.[12] Its potential to be present in rotational crops further highlights its regulatory importance.

Summary of Key Scientific Insights

The selectivity of pyroxasulfone in wheat is a clear and well-defined case of metabolism-based tolerance. The rapid detoxification is initiated by a GST-mediated cleavage of the parent molecule. This process yields two fragments that are further metabolized, with the pyrazole moiety being oxidized to form the key metabolite M-3. The development of sensitive and robust UPLC-MS/MS methods has been essential for accurately profiling these residues and ensuring that agricultural use of pyroxasulfone aligns with food safety standards. Future research may focus on identifying the specific GST and P450 isozymes responsible for pyroxasulfone metabolism, which could inform the breeding of even more tolerant wheat varieties.

References

-

Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

-

Tanetani, Y., et al. (2009). Development of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science. [Link]

-

Yang, R., et al. (2025). Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes. Pesticide Biochemistry and Physiology. [Link]

-

Cultivar Magazine. (2025). Pyroxasulfone. Cultivar Magazine. [Link]

-

Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. Journal of Pesticide Science. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

-

Wu, W., et al. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals. [Link]

-

Yang, R., et al. (2025). Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes. ResearchGate. [Link]

-

Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Pesticide Biochemistry and Physiology. [Link]

-

Kaur, H., et al. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Environmental Science and Pollution Research International. [Link]

-

U.S. Environmental Protection Agency. (2008). Pyroxasulfone & Degradates. EPA. [Link]

-

Li, Y., et al. (2023). Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Journal of Zhejiang Agricultural Sciences. [Link]

-

Zhong, J., et al. (2025). Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. Food Chemistry. [Link]

-

Eason, N. R., et al. (2023). Fall-applied residual herbicides improve broadleaf weed management in ultra-early wheat (Triticum aestivum L.). Weed Technology. [Link]

-

Central Insecticides Board & Registration Committee. Method Of Analysis for Pyroxasulfone Content. Faridabad, India. [Link]

-

Hashem, A., et al. (2018). Effect of crop residues on interception and activity of prosulfocarb, pyroxasulfone, and trifluralin. PLOS ONE. [Link]

-

Wang, Q., et al. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Chinese Journal of Pesticide Science. [Link]

-

U.S. Environmental Protection Agency. (2008). Pyroxasulfone ILV Water. EPA. [Link]

-

Cummins, I., et al. (2022). Pyroxasulfone Metabolism in Resistant Lolium rigidum: Is It All Down to GST Activity?. Journal of Agricultural and Food Chemistry. [Link]

-

U.S. Environmental Protection Agency. (2025). Pyroxasulfone. Proposed New Uses on Fruit, Small, Vine Climbing, Except Fuzzy Kiwifruit. Regulations.gov. [Link]

-

Ikeda, M., et al. (2011). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Journal of Pesticide Science. [Link]

-

Thom, R., et al. (2002). Structure of a Tau Class Glutathione S-Transferase from Wheat Active in Herbicide Detoxification. Biochemistry. [Link]

-

Sponza, D. T., & Oztekin, C. (2018). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. Ecotoxicology and Environmental Safety. [Link]

-

Norsworthy, J. K., et al. (2010). The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam. Pest Management Science. [Link]

-

Tanetani, Y., et al. (2013). Ratio of pyroxasulfone and its metabolites in plant seedlings. ResearchGate. [Link]

-

Minnesota Department of Agriculture. (2012). Pyroxasulfone | New Active Ingredient Review. MDA. [Link]

-

Bajwa, A. A., et al. (2019). Pyroxasulfone efficacy for annual ryegrass control is affected by wheat residue height, amount, and orientation. Weed Research. [Link]

-

El-Sayed, A. A., et al. (2022). Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants. Antioxidants. [Link]

-

Sondhia, S. (2009). Dissipation of sulfosulfuron from wheat field and detection of its residues in wheat grains and straw. Indian Journal of Weed Science. [Link]

-

Zollinger, R. K. (2011). Weed Control in Small Grains - Pyroxasulfone pre-emergence in wheat, Exp 1. North Dakota State University. [Link]

Sources

- 1. Pyroxasulfone - Cultivar Magazine [revistacultivar.com]

- 2. pomais.com [pomais.com]

- 3. Development of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyroxasulfone resistance in Lolium rigidum is metabolism-based - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Pyroxasulfone metabolite 3 (1379794-41-8) for sale [vulcanchem.com]

- 13. Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bioone.org [bioone.org]

- 16. mda.state.mn.us [mda.state.mn.us]

- 17. Effect of crop residues on interception and activity of prosulfocarb, pyroxasulfone, and trifluralin | PLOS One [journals.plos.org]

- 18. ahri.uwa.edu.au [ahri.uwa.edu.au]

identification of Pyroxasulfone metabolite 3 in rotational crops

An In-Depth Technical Guide to the Identification of Pyroxasulfone Metabolite M3 in Rotational Crops

Executive Summary

Pyroxasulfone is a highly effective pre-emergence herbicide widely used in modern agriculture for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and wheat.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for seedling development.[3][4][5] Due to its soil persistence, the potential for carryover into subsequent rotational crops necessitates a thorough understanding of its metabolic fate. Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have identified specific degradation products, known as metabolites, as part of the "residue of concern" for risk assessment and tolerance enforcement.[3][6][7]

This technical guide focuses on one such critical compound: Metabolite 3 (M3) , chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid .[3] The presence of M3 in rotational crops is a key consideration for food safety and regulatory compliance. This document, intended for researchers, analytical scientists, and crop protection professionals, provides a comprehensive overview of the metabolic formation of M3, the rationale behind analytical method selection, and a detailed, field-proven protocol for its robust identification and quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction: Pyroxasulfone and Its Role in Rotational Agriculture

Mechanism of Action and Agronomic Utility

Pyroxasulfone belongs to the isoxazoline chemical class and is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide.[2][5][8] It provides excellent residual control of problematic weeds, including those resistant to other herbicide modes of action, making it a valuable tool in integrated weed management and conservation tillage systems.[1][9] Its efficacy at low application rates further enhances its agronomic profile.[2][5]

The Challenge of Herbicide Persistence and Rotational Crop Safety

The very persistence that makes pyroxasulfone an effective residual herbicide also presents challenges for crop rotation.[10] The herbicide and its metabolites can remain in the soil and be absorbed by subsequent, non-target crops. The rate of degradation is influenced by soil type, moisture, and microbial activity.[10] Therefore, monitoring for residues in rotational crops is not merely an academic exercise but a critical component of ensuring agricultural sustainability and food safety.

Regulatory Framework: Defining the Residues of Concern

For the purposes of setting legal tolerance levels in food commodities, regulatory agencies define the total toxicological residue. For pyroxasulfone, this definition often extends beyond the parent compound to include key metabolites that may be present in plant tissues. The metabolic pathway is understood to be similar in both primary and rotational crops.[3] In many jurisdictions, the combined residues of pyroxasulfone and its metabolites, including M1, M25, and M3, are stipulated for tolerance enforcement in rotational crops like wheat.[3][11] This regulatory stance underscores the necessity for analytical methods capable of simultaneously and accurately quantifying these distinct chemical entities.

The Metabolic Fate of Pyroxasulfone in Plants

Overview of Pyroxasulfone Metabolism

The biotransformation of pyroxasulfone in plants is a complex process designed to detoxify the xenobiotic compound. The primary metabolic pathway involves the cleavage of the methyl sulfone bridge that connects the pyrazole and isoxazoline rings.[3][7] This initial cleavage generates two primary fragments that undergo further modification.

The Formation Pathway of Metabolite M3

Metabolite M3 originates from the pyrazole portion of the parent molecule. Following the cleavage of the sulfone bridge, the pyrazole fragment undergoes a series of oxidative reactions. This process ultimately converts the methanesulfonyl group at the 4-position of the pyrazole ring into a carboxylic acid, yielding M3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid).[3] Studies have confirmed that M3 can be a major residue in rotational crops, including wheat grain and radish leaves.[11]

Diagram: Pyroxasulfone Metabolic Pathway to M3

Caption: Simplified metabolic pathway of Pyroxasulfone in plants leading to Metabolite M3.

Physicochemical Properties

A clear understanding of the properties of both the parent compound and Metabolite M3 is essential for developing effective extraction and chromatographic separation methods.

| Property | Pyroxasulfone (Parent) | Metabolite M3 | Rationale for Analytical Consideration |

| IUPAC Name | 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole | 5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid | The structural difference, primarily the carboxylic acid group on M3, dictates its increased polarity compared to the parent compound. |

| Molecular Formula | C₁₂H₁₄F₅N₃O₄S | C₇H₅F₅N₂O₃ | Different molecular weights are fundamental for mass spectrometric detection and confirmation. |

| Log Kow (Octanol-Water) | 2.39 | Lower (more polar) | M3's higher polarity requires careful selection of extraction solvents and reversed-phase chromatography gradients for good retention. |

| Water Solubility | 3.49 mg/L (20°C)[5] | Higher | Affects extraction efficiency. Acidification of the extraction solvent can improve the recovery of the acidic M3 metabolite. |

Analytical Strategy for the Identification and Quantification of M3

The Principle of UPLC-MS/MS in Residue Analysis

The gold-standard technique for identifying and quantifying pyroxasulfone and its metabolites in complex matrices like crops is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3][12][13]

-

UPLC: Provides rapid and highly efficient separation of the target analytes from matrix components based on their physicochemical properties (e.g., polarity).

-

MS/MS: Offers exceptional selectivity and sensitivity. It works by first selecting the specific ion corresponding to the analyte's molecular weight (precursor ion), fragmenting it, and then detecting specific, characteristic fragment ions (product ions). This two-stage filtering process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident identification and quantification even at trace levels.

Rationale for Method Selection

The selection of UPLC-MS/MS is a deliberate choice driven by causality:

-

Causality: The low tolerance levels (typically 0.01 ppm or mg/kg) set by regulatory bodies necessitate a highly sensitive technique.[3][13] Furthermore, the complexity of the crop matrix (containing pigments, lipids, sugars, etc.) requires a highly selective detector to distinguish the analyte from interferences. UPLC-MS/MS is uniquely capable of meeting both these demands. Alternative methods like HPLC-UV or GC-MS lack the required sensitivity and/or are unsuitable for non-volatile, polar metabolites like M3 without complex derivatization.

Diagram: Analytical Workflow for M3 Identification

Caption: Standard analytical workflow for the determination of Pyroxasulfone M3 in crops.

Field-Proven Protocol: Step-by-Step Methodology

This protocol is a synthesized example based on validated methods published in the scientific literature and regulatory submissions.[12][13][14]

Materials and Reagents

-

Analytical Standards: Certified reference standards of Pyroxasulfone and Metabolite M3 (purity >98%).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

SPE/Cleanup: Dispersive SPE (dSPE) tubes containing C18 and graphitized carbon black (GCB) sorbents, or alternatively, solid-phase extraction (SPE) cartridges.

-

Equipment: High-speed centrifuge, solvent evaporator (e.g., nitrogen blow-down), vortex mixer, analytical balance.

Preparation of Standards and Quality Controls (QC)

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks and dissolve in acetonitrile. Store at -20°C.

-

Working Standard Solutions: Prepare a series of mixed-component working standards by serially diluting the stock solutions in acetonitrile. These will be used for spiking and calibration.

-

Matrix-Matched Calibrants: Prepare a calibration curve (e.g., 0.5, 1, 5, 10, 20 ng/mL) by spiking the appropriate working standard solution into a blank crop extract that has been processed through the entire sample preparation procedure.

-

Causality: Matrix-matching is critical to compensate for signal suppression or enhancement caused by co-extracting matrix components, ensuring accurate quantification.[13]

-

-

QC Samples: Prepare QC samples by spiking blank matrix at low, medium, and high concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg). These are analyzed with the sample batch to validate performance.

Step-by-Step Sample Preparation: Extraction and Cleanup

-